molecular formula C27H29ClN2O3 B2450726 1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol CAS No. 694466-73-4

1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol

Cat. No. B2450726
CAS RN: 694466-73-4
M. Wt: 464.99
InChI Key: DJFYBISBHODJNA-UHFFFAOYSA-N
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Description

The compound “1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol” is a complex organic molecule. It contains a benzylpiperazine moiety, which is a type of organic compound containing a benzyl group attached to a piperazine ring . It also contains a chlorobenzoyl group, which is a benzoyl group with a chlorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzylpiperazine moiety would likely contribute to the rigidity of the molecule, while the chlorobenzoyl group could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The benzylpiperazine moiety might undergo reactions involving the nitrogen atoms or the benzyl group, while the chlorobenzoyl group could potentially be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For example, the presence of the piperazine ring might influence its solubility and boiling point .

Scientific Research Applications

Antiviral Activity

This compound has been investigated for its antiviral properties, particularly against the Zika virus (ZIKV). ZIKV infection is associated with severe congenital central nervous system malformations. Researchers have identified novel analogs of this compound that exhibit cytopathic effect (CPE) reduction against ZIKV at micromolar concentrations. Notably, compound 3p demonstrated significant antiviral effects by inhibiting Zika RNA replication and virus protein expression .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and how it’s handled. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of benzylpiperazine derivatives and related compounds is an active area of research, with potential applications in various fields including medicinal chemistry . Further studies could explore the synthesis, properties, and potential applications of this specific compound.

properties

IUPAC Name

[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN2O3/c28-24-10-6-22(7-11-24)27(32)23-8-12-26(13-9-23)33-20-25(31)19-30-16-14-29(15-17-30)18-21-4-2-1-3-5-21/h1-13,25,31H,14-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFYBISBHODJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenyl 4-{2-hydroxy-3-[4-benzylpiperazinyl]propoxy}phenyl ketone

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